molecular formula C9H8ClF2N3O B6209878 3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride CAS No. 2703779-56-8

3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride

Cat. No.: B6209878
CAS No.: 2703779-56-8
M. Wt: 247.63 g/mol
InChI Key: GPBZMNVOZHTBNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride is a chemical compound with the molecular formula C9H7F2N3O·HCl. It is known for its unique structure, which includes a difluoromethyl group attached to an oxadiazole ring, and an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the difluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group and oxadiazole ring play crucial roles in its activity, potentially interacting with enzymes and receptors in biological systems. These interactions can lead to various biological effects, making it a compound of interest in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • **3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline
  • **3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]aniline
  • **3-[5-(methyl)-1,2,4-oxadiazol-3-yl]aniline

Uniqueness

3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

2703779-56-8

Molecular Formula

C9H8ClF2N3O

Molecular Weight

247.63 g/mol

IUPAC Name

3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline;hydrochloride

InChI

InChI=1S/C9H7F2N3O.ClH/c10-7(11)9-13-8(14-15-9)5-2-1-3-6(12)4-5;/h1-4,7H,12H2;1H

InChI Key

GPBZMNVOZHTBNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NOC(=N2)C(F)F.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.